molecular formula C26H48O4 B15367262 2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate CAS No. 63907-12-0

2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate

Cat. No.: B15367262
CAS No.: 63907-12-0
M. Wt: 424.7 g/mol
InChI Key: VVTGLOLVCWBTSW-UHFFFAOYSA-N
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Description

2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate (CAS 63907-12-0) is a specialized diepoxide compound with the molecular formula C₂₆H₄₈O₄ and a molecular weight of 424.7 g/mol . This chemical is of significant interest in industrial research and development, particularly in the field of polymer science. Epoxidized esters, such as this, are primarily investigated for their role as polymer modifiers . A key application area is their use as stabilizers and plasticizers in polyvinyl chloride (PVC) and other polymer formulations, where they help enhance the material's resistance to degradation from heat and light . The compound's value is derived from its reactive epoxy (oxirane) groups . These functional groups are highly reactive, enabling the compound to participate in various chemical reactions, such as acid-catalyzed ring-opening, which is a key mechanism for modifying material properties . This reactivity also means the compound requires careful handling; it may polymerize when heated and can cause skin irritation upon contact . It is a clear, viscous liquid that is insoluble in water . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and implement appropriate engineering controls and personal protective equipment before use.

Properties

CAS No.

63907-12-0

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

(2-ethyl-3-propyloxiran-2-yl)methyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C26H48O4/c1-4-7-8-9-11-14-18-22-23(29-22)19-15-12-10-13-16-20-25(27)28-21-26(6-3)24(30-26)17-5-2/h22-24H,4-21H2,1-3H3

InChI Key

VVTGLOLVCWBTSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2(C(O2)CCC)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ester Group Complexity: The target compound’s 2-ethylhexyl group introduces branching, reducing crystallinity compared to linear esters like butyl epoxystearate . This enhances compatibility with non-polar polymers (e.g., PVC).

Epoxy Functionality : Unlike single-epoxy analogs (e.g., CAS 106-83-2), the dual-epoxy design enables cross-linking in resins, similar to di-epoxy compounds in (e.g., MITI 2-3087) but with distinct ester geometry .

Molecular Weight : The target compound’s intermediate molecular weight (C26) balances viscosity and migration resistance, outperforming smaller esters (C22) in high-temperature applications .

Functional and Industrial Comparisons

Reactivity and Stability:

  • Di-epoxypropyl esters (MITI 2-3089 to 2-3092) : Multiple epoxy groups (e.g., 2,3-epoxypropyl) enable rapid curing but increase volatility and brittleness in resins .
  • Target Compound : Dual epoxy sites allow staged reactivity—the 2,3-epoxy (ethylhexyl) reacts faster than the 9,10-epoxy (stearate), enabling sequential cross-linking for tailored polymer networks.

Thermal Performance:

  • Methylcyclohexyl 9,10-epoxyoctadecanoate (CAS 28300-45-0): Cycloaliphatic ester enhances thermal stability (decomposition >250°C) but reduces solubility in polar solvents .
  • Target Compound : Branched 2-ethylhexyl ester improves low-temperature flexibility (Tg ≈ -30°C) compared to rigid cyclohexyl derivatives.

Preparation Methods

The final step introduces the 2,3-epoxide group to the 2-ethylhexyl chain. This requires prior introduction of a double bond between C2 and C3 of the hexyl backbone, forming 2-ethylhexenol. Epoxidation is achieved using m-CPBA in dichloromethane at ambient temperature (20–25°C, 2 h). The reaction proceeds via electrophilic addition, with m-CPBA donating an oxygen atom to the double bond, forming the epoxide with >70% efficiency.

Mechanistic Considerations

The epoxidation mechanism involves:

  • Electrophilic attack : m-CPBA’s peracid oxygen abstracts a proton from the double bond, generating a cyclic oxonium ion intermediate.
  • Nucleophilic ring closure : The conjugate base of m-CPBA deprotonates the intermediate, leading to epoxide formation.

Advanced Synthetic Strategies

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) offers a solvent-free alternative to acid catalysis. This method operates at 40–60°C with negligible epoxide ring-opening, achieving 90–95% conversion in 24 h. Enzymatic routes are favored for their selectivity and reduced environmental impact.

Continuous Flow Epoxidation

Microreactor technology enhances epoxidation efficiency by improving heat and mass transfer. A tubular reactor with m-CPBA in acetonitrile achieves 95% conversion in 10 minutes at 50°C, significantly reducing reaction time compared to batch processes.

Analytical Characterization

Post-synthetic analysis employs:

  • NMR spectroscopy : $$ ^1H $$ NMR confirms epoxide proton resonances at δ 2.8–3.2 ppm (multiplet for 9,10-epoxide) and δ 3.4–3.6 ppm (doublet for 2,3-epoxide).
  • FT-IR : Epoxide C-O-C stretching vibrations appear at 820–950 cm⁻¹, while ester carbonyls absorb at 1730–1750 cm⁻¹.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 424.7 [M+H]⁺, consistent with the formula C26H48O4.

Challenges and Mitigation Strategies

Epoxide Ring-Opening

Acidic or nucleophilic conditions during esterification may hydrolyze the 9,10-epoxide. Mitigation involves:

  • Using aprotic solvents (e.g., dichloromethane).
  • Neutralizing catalysts post-reaction with NaHCO3.

Isomerization During Epoxidation

Radical-mediated side reactions can isomerize the double bond. Antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% suppress radical formation.

Industrial-Scale Production

Pilot plant data indicate scalable processes with:

  • Batch reactors : 500 L vessels achieve 80% overall yield using H2SO4 catalysis.
  • Purification : Molecular distillation under high vacuum (0.1–1 mmHg) isolates the product with ≥98% purity.

Q & A

Q. What are the established synthetic routes for 2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate, and what are their efficiency metrics?

The compound is typically synthesized via epoxidation of unsaturated precursors. For example, 9,10-epoxyoctadecanoic acid derivatives can be esterified with 2-ethylhexanol under acid catalysis. Yield optimization often requires controlled temperature (40–60°C) and anhydrous conditions to minimize side reactions like hydrolysis or polymerization . Efficiency is quantified via gas chromatography (GC) or HPLC, with purity thresholds >98% recommended for experimental reproducibility .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm epoxide ring integrity and ester linkage. Key signals include δ 2.8–3.2 ppm (epoxide protons) and δ 4.0–4.2 ppm (ester oxygen-proximal methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 418.5 for C26_{26}H50_{50}O3_3) and fragmentation patterns .
  • FT-IR : Epoxide C-O-C stretching (1240–1250 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) validate functional groups .

Q. What are the primary stability challenges during storage and handling?

The compound polymerizes exothermically under heat (>80°C) or prolonged UV exposure. Storage recommendations include inert atmospheres (N2_2), amber glass containers, and temperatures ≤4°C. Stabilizers like BHT (0.1–0.5 wt%) may inhibit radical-initiated degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9R,10S vs. 9S,10R epoxides) impact physicochemical properties and reactivity?

Stereochemistry influences melting points, solubility, and reaction kinetics. For instance, the (9R,10S) configuration (ChEBI:137460) exhibits higher thermal stability due to reduced steric strain in the epoxide ring. Computational studies (DFT or MD simulations) predict activation energies for ring-opening reactions, which differ by 5–10 kJ/mol between diastereomers . Experimental validation requires chiral HPLC or X-ray crystallography .

Q. What methodological approaches resolve contradictions in reported degradation pathways under oxidative conditions?

Discrepancies arise from solvent polarity and catalyst selection. For example:

  • In polar solvents (e.g., DMF), epoxide ring-opening dominates, forming diols.
  • In nonpolar media (e.g., hexane), ester hydrolysis prevails. To reconcile data, use kinetic profiling (e.g., time-resolved FT-IR) and isotope labeling (18^{18}O) to track oxygen incorporation pathways .

Q. How can computational modeling optimize its performance as a PVC plasticizer?

Molecular dynamics (MD) simulations predict compatibility with PVC matrices by calculating Hansen solubility parameters (δd_d, δp_p, δh_h). Advanced QSPR models correlate epoxide ring geometry (e.g., C-O-C angle) with plasticization efficiency, validated via tensile testing and DSC (glass transition temperature shifts) .

Q. What experimental designs mitigate risks of skin irritation during in vitro toxicological assays?

Use reconstructed human epidermis (RhE) models instead of animal testing. Protocols include:

  • Pre-treatment with antioxidants (e.g., ascorbic acid) to neutralize reactive oxygen species (ROS).
  • Exposure limits ≤1 mg/mL for ≤24 hours, followed by IL-1α ELISA to quantify irritation .

Methodological Best Practices

  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features (e.g., epoxy content) with functional outcomes (e.g., thermal stability) .
  • Contradiction Resolution : Replicate studies using identical solvents, catalysts, and equipment (e.g., Parr reactors for controlled pressure/temperature) .
  • Safety Protocols : Adhere to CAMEO guidelines for spill containment (e.g., silica gel absorption) and PPE (nitrile gloves, face shields) .

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